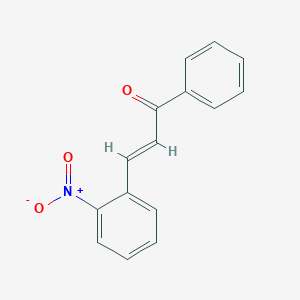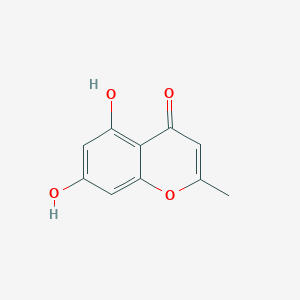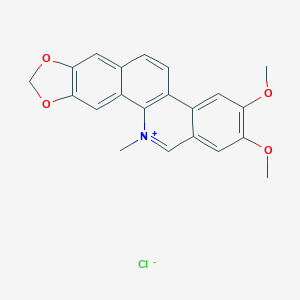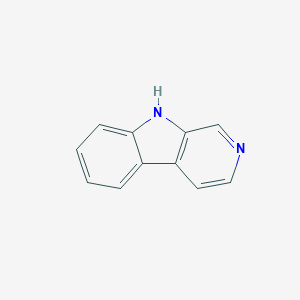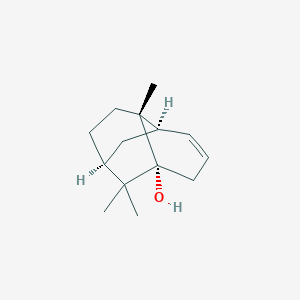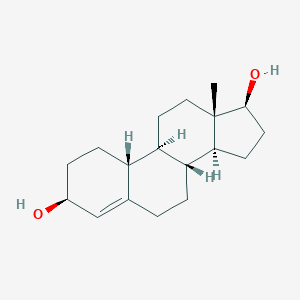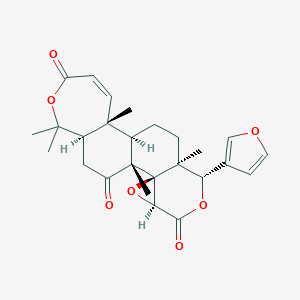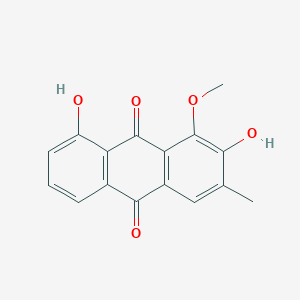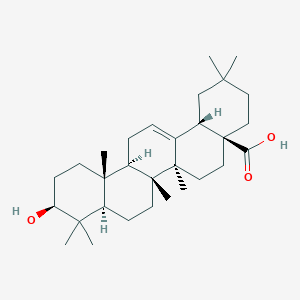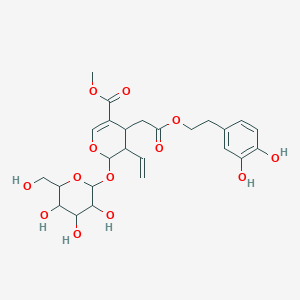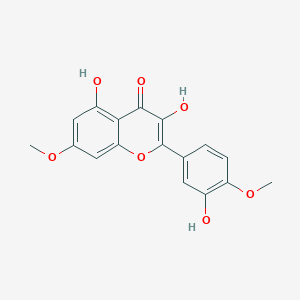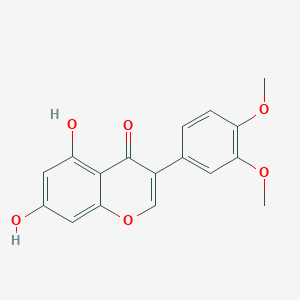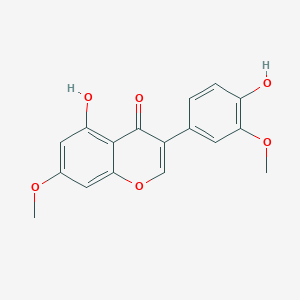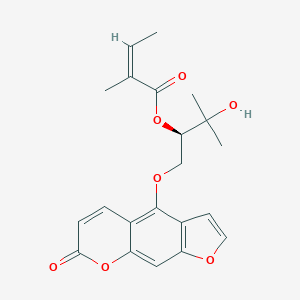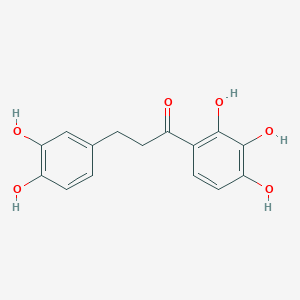
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone, also known as dihydrocaffeoylpropanone (DHCP), is a natural product found in various plants such as coffee, tea, and fruits. This molecule has gained significant attention in recent years due to its potential health benefits and various scientific research applications.
作用机制
DHCP exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways. DHCP can scavenge ROS and prevent oxidative damage to cells and tissues. DHCP can also modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of various genes involved in inflammation and cell survival.
生化和生理效应
DHCP has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cell signaling pathways. DHCP can modulate the expression of genes involved in inflammation, cell survival, and oxidative stress. DHCP can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. DHCP can regulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.
实验室实验的优点和局限性
DHCP has several advantages for lab experiments, including its availability, stability, and low toxicity. DHCP is readily available from natural sources and can be synthesized through various methods. DHCP is also stable under various conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, DHCP has some limitations, including its solubility and specificity. DHCP is poorly soluble in water, which can limit its use in aqueous solutions. DHCP also has limited specificity, which can affect its selectivity for certain targets.
未来方向
There are several future directions for research on DHCP, including its potential use as a therapeutic agent for various diseases. DHCP has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to determine the optimal dose, route of administration, and safety profile of DHCP for clinical use. Additionally, future research can focus on the development of novel synthesis methods and the identification of new targets for DHCP.
合成方法
DHCP can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and biotransformation. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between caffeic acid and dihydroxyacetone. Chemical synthesis involves the use of chemical reagents to form DHCP from caffeic acid and dihydroxyacetone. Biotransformation involves the use of microorganisms to convert caffeic acid and dihydroxyacetone into DHCP.
科学研究应用
DHCP has been studied extensively for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. DHCP has been shown to scavenge free radicals and protect against oxidative stress, which can lead to various diseases such as cancer, Alzheimer's, and cardiovascular diseases. DHCP has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent chronic diseases.
属性
CAS 编号 |
72666-14-9 |
|---|---|
产品名称 |
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone |
分子式 |
C15H14O6 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h2-3,5-7,17-21H,1,4H2 |
InChI 键 |
CISQVWHIYYYZMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
其他 CAS 编号 |
72666-14-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



